molecular formula C14H10ClNOS B13184380 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone

Cat. No.: B13184380
M. Wt: 275.8 g/mol
InChI Key: MQKKCPPKILLXRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone typically involves the reaction of 2-thien-2-yl-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted ethanone derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving protein-ligand interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function. The indole and thiophene rings contribute to the compound’s ability to interact with various biological pathways, potentially affecting cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone is unique due to the presence of both the chloroacetyl group and the fused indole-thiophene ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H10ClNOS

Molecular Weight

275.8 g/mol

IUPAC Name

2-chloro-1-(2-thiophen-2-yl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C14H10ClNOS/c15-8-11(17)13-9-4-1-2-5-10(9)16-14(13)12-6-3-7-18-12/h1-7,16H,8H2

InChI Key

MQKKCPPKILLXRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C(=O)CCl

Origin of Product

United States

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